Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- is an organic compound that features a benzoic acid moiety linked to a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- typically involves the reaction of benzoic acid derivatives with pyrimidinyl compounds under specific conditions. One common method involves the condensation of 2-aminobenzoic acid with a pyrimidinone derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid:
Pyrimidinone derivatives: Compounds containing the pyrimidinone moiety but with different substituents on the aromatic ring
Uniqueness
The uniqueness of benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- lies in its combined benzoic acid and pyrimidinyl structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
64988-60-9 |
---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-[(2-oxo-1H-pyrimidin-6-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(16)7-3-1-2-4-8(7)13-9-5-6-12-11(17)14-9/h1-6H,(H,15,16)(H2,12,13,14,17) |
InChI Key |
HJJGYHLYCNVHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.